Cas no 35897-94-0 (10-Hydroxyligustroside)

10-Hydroxyligustroside 化学的及び物理的性質
名前と識別子
-
- 10-Hydroxyligustroside
- NS00097610
- 35897-94-0
- AKOS040762759
- 10-Hydroxyligstroside
- (-)-10-Hydroxyligstroside
- Methyl (2S,4S,E)-3-(2-hydroxyethylidene)-4-(2-(4-hydroxyphenethoxy)-2-oxoethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H-pyran-5-carboxylate
- CS-0203918
-
- インチ: InChI=1S/C25H32O13/c1-34-23(33)17-12-36-24(38-25-22(32)21(31)20(30)18(11-27)37-25)15(6-8-26)16(17)10-19(29)35-9-7-13-2-4-14(28)5-3-13/h2-6,12,16,18,20-22,24-28,30-32H,7-11H2,1H3
- InChIKey: AHTRGGWSBFOEEG-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=COC(OC2OC(CO)C(O)C(O)C2O)\C(=C\CO)C1CC(=O)OCCc1ccc(O)cc1 |t:4|
計算された属性
- せいみつぶんしりょう: 540.18429107g/mol
- どういたいしつりょう: 540.18429107g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 13
- 重原子数: 38
- 回転可能化学結合数: 12
- 複雑さ: 850
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.668
- トポロジー分子極性表面積: 202Ų
じっけんとくせい
- 色と性状: Powder
10-Hydroxyligustroside セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
10-Hydroxyligustroside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H72040-5 mg |
10-Hydroxyligustroside |
35897-94-0 | 5mg |
¥4640.0 | 2021-09-09 | ||
TargetMol Chemicals | TN5562-5 mg |
10-Hydroxyligstroside |
35897-94-0 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
TargetMol Chemicals | TN5562-1 ml * 10 mm |
10-Hydroxyligstroside |
35897-94-0 | 1 ml * 10 mm |
¥ 4940 | 2024-07-20 | ||
TargetMol Chemicals | TN5562-5mg |
10-Hydroxyligstroside |
35897-94-0 | 5mg |
¥ 3230 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H72040-5mg |
10-Hydroxyligustroside |
35897-94-0 | ,97.5% | 5mg |
¥4640.0 | 2023-09-07 | |
TargetMol Chemicals | TN5562-1 mL * 10 mM (in DMSO) |
10-Hydroxyligstroside |
35897-94-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4,940 | 2023-07-11 |
10-Hydroxyligustroside 関連文献
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
5. Book reviews
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
9. Book reviews
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
10-Hydroxyligustrosideに関する追加情報
10-Hydroxyligustroside (CAS No. 35897-94-0): An Overview of Its Properties, Applications, and Recent Research
10-Hydroxyligustroside (CAS No. 35897-94-0) is a naturally occurring phenolic glycoside that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its diverse biological activities and potential therapeutic applications. This compound is primarily isolated from plants of the Lamiaceae family, particularly from Ligustrum lucidum (glossy privet) and Ligustrum wallichii (Chinese privet). The structural complexity and unique chemical properties of 10-Hydroxyligustroside make it a valuable subject of study for researchers and pharmaceutical companies alike.
Chemical Structure and Properties:
The chemical structure of 10-Hydroxyligustroside is characterized by a phenolic aglycone moiety linked to a glucose unit. Specifically, it consists of a hydroxytyrosol (3,4-dihydroxyphenylethanol) moiety attached to a glucose molecule via an ester bond. This structure imparts several important properties to the compound, including high solubility in water and polar organic solvents, which facilitates its extraction and purification from natural sources. The presence of multiple hydroxyl groups also contributes to its antioxidant and anti-inflammatory activities.
Biological Activities:
10-Hydroxyligustroside has been extensively studied for its various biological activities, which include antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects. Recent research has further elucidated the mechanisms underlying these activities:
- Antioxidant Activity: Studies have shown that 10-Hydroxyligustroside exhibits potent antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity is attributed to the presence of phenolic hydroxyl groups in its structure.
- Anti-Inflammatory Effects: The compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. It also suppresses the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation.
- Neuroprotective Properties: Research indicates that 10-Hydroxyligustroside can protect neurons from oxidative stress-induced damage. It has been shown to reduce neuronal apoptosis and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease.
- Hepatoprotective Effects: The compound has demonstrated protective effects against liver damage caused by toxins such as carbon tetrachloride. It reduces liver enzyme levels and alleviates histopathological changes in liver tissues.
Clinical Applications:
The diverse biological activities of 10-Hydroxyligustroside have led to its exploration for various clinical applications. Some potential therapeutic uses include:
- Treatment of Neurodegenerative Diseases: Given its neuroprotective properties, 10-Hydroxyligustroside is being investigated as a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
- Anti-Inflammatory Therapy: strong>: The anti-inflammatory effects of the compound make it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
- < strong>Hepatoprotective Agent: strong>: Its hepatoprotective properties suggest potential use in preventing or treating liver damage caused by toxins or other factors. li > ul > p > p > p > p > p > p > p > p > p > p > p > p > p > p > p > article > response >
35897-94-0 (10-Hydroxyligustroside) 関連製品
- 1501173-93-8(5-Fluoro-2-methyl-3,4-dihydro-2h-1,4-benzoxazine)
- 7436-22-8(Methylamine-d3 Hydrochloride)
- 57569-40-1(Bis(2-(tert-butyl)-6-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)-4-methylphenyl) Terephthalate)
- 36972-73-3(2-Hydroxy-2-phenylethylmethylnitrosamine)
- 896678-59-4(N-(oxolan-2-yl)methyl-2-({3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamide)
- 954242-50-3(N'-{3-4-(dimethylamino)phenylpropyl}-N-(2,4,6-trimethylphenyl)ethanediamide)
- 637751-23-6(4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate)
- 1805071-90-2(6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid)
- 2172207-76-8(2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid)
- 1177322-23-4(2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride)




